Acetonitrile, (o-acetylanilino)-

Vue d'ensemble

Description

Acetonitrile, (o-acetylanilino)-, is an organic compound that features a nitrile group attached to an aniline derivative

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of acetonitrile, (o-acetylanilino)-, typically involves the reaction of o-acetylaniline with acetonitrile under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often involving heating the reactants to a certain temperature to achieve the desired product.

Industrial Production Methods

Industrial production of acetonitrile, (o-acetylanilino)-, may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Acetonitrile, (o-acetylanilino)-, can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into different oxidation states.

Reduction: Reducing agents can be used to reduce the nitrile group or other functional groups within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary but may include the use of acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrile derivatives, while reduction can produce amines or other reduced forms of the compound.

Applications De Recherche Scientifique

Organic Synthesis

Acetonitrile serves as an essential solvent and reagent in organic synthesis. Its applications include:

- Electrochemical transformations : Recent advancements have highlighted its role in electrochemical synthesis, particularly in cyanomethylation and amidation reactions. Acetonitrile acts as a solvent that facilitates these reactions while also participating as a reactant .

- Heterocyclic compound formation : Acetonitrile is utilized in the synthesis of various heterocycles, which are vital in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound exhibits promising biological activities, making it significant in medicinal chemistry:

- Anticancer research : Studies have shown that derivatives of acetonitrile can inhibit key signaling pathways involved in cancer progression. For instance, compounds derived from acetonitrile have demonstrated inhibition of vascular endothelial growth factor receptor (VEGFR) signaling, crucial for tumor angiogenesis .

- Antimicrobial properties : Acetonitrile derivatives have been investigated for their antimicrobial effects against various pathogens. The mechanism often involves disrupting microbial metabolic pathways or inhibiting quorum sensing mechanisms .

Case Study 1: Cytotoxicity Prevention

A study evaluated the effects of an acetonitrile-water extract from Lens culinaris on cytotoxic damage induced by chemotherapeutics like doxorubicin and cisplatin. The extract demonstrated significant cytoprotection across various cell lines, suggesting potential applications in enhancing the efficacy of chemotherapy while protecting normal cells from damage .

| Treatment | Cell Survival Rate (%) |

|---|---|

| Doxorubicin Alone | 78.92% |

| Doxorubicin + Extract (2.5 mg/mL) | 112.43% |

This data indicates that the inclusion of acetonitrile-derived extracts can improve cell survival rates under cytotoxic conditions.

Case Study 2: Antimicrobial Activity

Research has shown that acetonitrile derivatives exhibit varying degrees of antimicrobial activity against key pathogens:

| Microorganism | Inhibition Concentration (IC50) | Mechanism of Action |

|---|---|---|

| Pseudomonas aeruginosa | 5 μM | Inhibition of quorum sensing |

| Staphylococcus aureus | 3 μM | Enzyme inhibition |

These findings highlight the potential use of acetonitrile derivatives as antimicrobial agents in clinical settings .

Mécanisme D'action

The mechanism of action of acetonitrile, (o-acetylanilino)-, involves its interaction with molecular targets through its nitrile and aniline groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions involved. The compound’s effects are mediated by its ability to participate in nucleophilic and electrophilic reactions, influencing the behavior of other molecules in the system.

Comparaison Avec Des Composés Similaires

Similar Compounds

Acetonitrile: A simpler nitrile compound with widespread use as a solvent and reagent in organic synthesis.

Aniline: An aromatic amine that serves as a precursor to many industrial chemicals.

Benzonitrile: Another nitrile compound with applications in organic synthesis and as a solvent.

Uniqueness

Acetonitrile, (o-acetylanilino)-, is unique due to the presence of both the nitrile and acetylaniline groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound in various fields of research and industry.

Activité Biologique

Acetonitrile, specifically the compound “Acetonitrile, (o-acetylanilino)-,” is a nitrile derivative that has garnered attention for its biological activity. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

Acetonitrile, or methyl cyanide (CH₃CN), is a colorless liquid that serves as a polar aprotic solvent in various chemical reactions. The presence of the o-acetylanilino group enhances its biological interactions, making it a subject of interest in pharmacological studies.

The biological activity of acetonitrile derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Acetonitrile and its derivatives can inhibit specific enzymes, affecting metabolic pathways.

- Cellular Toxicity : Studies have shown that certain acetonitrile derivatives exhibit cytotoxic effects on various cell lines, indicating potential applications in cancer therapy.

Case Studies and Research Findings

-

Cytotoxicity Studies : A study evaluated the efficacy of an acetonitrile-water extract from Lens culinaris against doxorubicin-induced cytotoxicity. The extract demonstrated protective effects on HEK293 and SHSY5Y cell lines, enhancing cell survival rates significantly when co-treated with doxorubicin (Table 1) .

Treatment Cell Survival Rate (%) Doxorubicin Alone 78.9 Doxorubicin + Extract (2.5 mg/mL) 112.4 Doxorubicin + Extract (0.1 mg/mL) Mild Protection - Toxicological Assessments : In a comprehensive assessment of acetanilide (a related compound), repeated dose toxicity studies indicated a lowest observed adverse effect level (LOAEL) of 22 mg/kg/day in rats, with no significant genotoxicity observed in various assays . This suggests a relatively safe profile for low-dose exposure.

- Mechanistic Insights : The cytoprotective mechanism against chemotherapeutics was linked to the presence of phenolic compounds in the acetonitrile extract, which were identified through LC-MS analysis. Flavonoids and mellitic acid were among the most abundant compounds found .

Toxicity and Safety Profiles

The safety profile of acetonitrile derivatives is critical for their therapeutic use. Acute toxicity studies have shown varying effects across species, with significant adverse effects observed at high doses (600 mg/kg) in animal models . However, long-term studies suggest that lower doses may not pose significant health risks.

Propriétés

IUPAC Name |

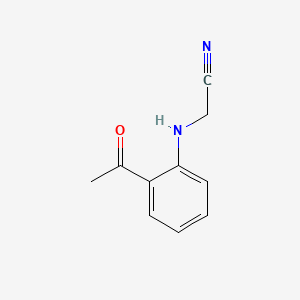

2-(2-acetylanilino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8(13)9-4-2-3-5-10(9)12-7-6-11/h2-5,12H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNVPWDRZGZZMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236893 | |

| Record name | Acetonitrile, (o-acetylanilino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88203-04-7 | |

| Record name | Acetonitrile, (o-acetylanilino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088203047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonitrile, (o-acetylanilino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.